molecular formula C9H13N3O B276877 4-(6-Methyl-3-pyridazinyl)morpholine

4-(6-Methyl-3-pyridazinyl)morpholine

Cat. No. B276877
M. Wt: 179.22 g/mol
InChI Key: HJVWGEGKIOGXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methyl-3-pyridazinyl)morpholine, also known as MP-10, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a morpholine ring and a pyridazine ring, which gives it unique properties that make it suitable for use in different applications. In

Mechanism of Action

The mechanism of action of 4-(6-Methyl-3-pyridazinyl)morpholine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 4-(6-Methyl-3-pyridazinyl)morpholine has been found to interact with the GABA-A receptor, which is involved in the regulation of neuronal activity. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-(6-Methyl-3-pyridazinyl)morpholine has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, which suggests that it may have potential as an anti-inflammatory and analgesic agent. It has also been found to exhibit anticonvulsant effects, which suggests that it may have potential as a treatment for epilepsy. In addition, 4-(6-Methyl-3-pyridazinyl)morpholine has been found to improve cognitive function in animal models, which suggests that it may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(6-Methyl-3-pyridazinyl)morpholine is its high yield and purity, which makes it suitable for use in various lab experiments. It is also relatively stable and easy to handle, which makes it a convenient compound to work with. However, one of the limitations of 4-(6-Methyl-3-pyridazinyl)morpholine is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. It is also important to note that 4-(6-Methyl-3-pyridazinyl)morpholine has not yet been extensively studied in humans, and its safety and efficacy as a drug candidate have not been fully established.

Future Directions

There are several future directions for research on 4-(6-Methyl-3-pyridazinyl)morpholine. One area of research is the development of 4-(6-Methyl-3-pyridazinyl)morpholine as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the mechanism of action of 4-(6-Methyl-3-pyridazinyl)morpholine, which could lead to the development of more effective treatments for various neurological disorders. Additionally, further research is needed to establish the safety and efficacy of 4-(6-Methyl-3-pyridazinyl)morpholine in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(6-Methyl-3-pyridazinyl)morpholine involves the reaction of 6-methyl-3-pyridazinecarboxylic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction produces 4-(6-Methyl-3-pyridazinyl)morpholine as a white crystalline solid that can be purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

4-(6-Methyl-3-pyridazinyl)morpholine has been the subject of scientific research due to its potential applications in various fields. One of the major applications of 4-(6-Methyl-3-pyridazinyl)morpholine is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. 4-(6-Methyl-3-pyridazinyl)morpholine has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-(6-methylpyridazin-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-8-2-3-9(11-10-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVWGEGKIOGXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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